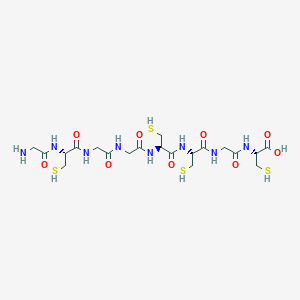![molecular formula C17H22O3 B12544162 2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan CAS No. 143114-90-3](/img/structure/B12544162.png)
2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan is an organic compound belonging to the class of furanoid fatty acids. These compounds are characterized by a 5-alkylfuran-2-alkanoic acid structure. The compound is also known by its IUPAC name, 4-[2-(5-butylfuran-2-yl)ethyl]-2-methoxyphenol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan typically involves a multi-step process. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups to their reduced forms.
Substitution: Common in aromatic compounds, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Conditions often involve the use of halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a flavoring agent in food products
Mechanism of Action
The mechanism of action of 2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is a key aspect of its biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Butyl-5-[2-(4-hydroxy-3-methoxyphenyl)ethyl]furan is unique due to its furan ring, which imparts distinct chemical properties and reactivity compared to similar compounds like zingerone and vanillylacetone.
Properties
CAS No. |
143114-90-3 |
|---|---|
Molecular Formula |
C17H22O3 |
Molecular Weight |
274.35 g/mol |
IUPAC Name |
4-[2-(5-butylfuran-2-yl)ethyl]-2-methoxyphenol |
InChI |
InChI=1S/C17H22O3/c1-3-4-5-14-9-10-15(20-14)8-6-13-7-11-16(18)17(12-13)19-2/h7,9-12,18H,3-6,8H2,1-2H3 |
InChI Key |
VFYKGOGEJRZWKU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)CCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{4-[(Butan-2-yl)(butyl)amino]phenyl}diazenyl]-4-methoxy-1,3-thiazole-5-carbaldehyde](/img/structure/B12544085.png)
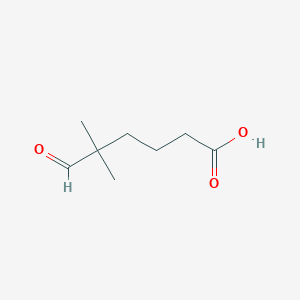
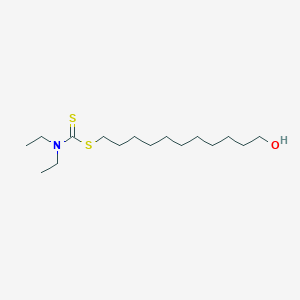
![3-Methyl-2-{[5-(pyridin-4-yl)pyrazin-2-yl]amino}butan-1-ol](/img/structure/B12544124.png)

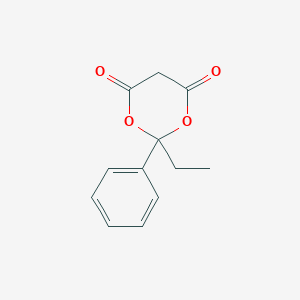
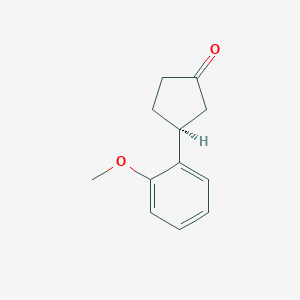
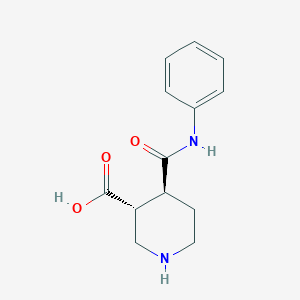
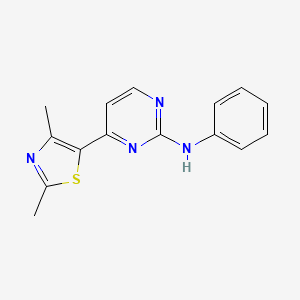
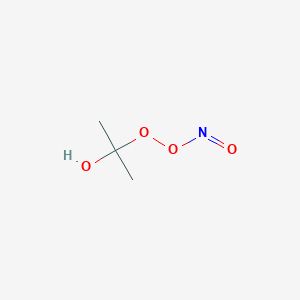
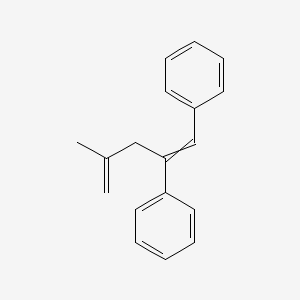
![Thiourea, [2-[3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12544150.png)
![3-[(3R,4R)-3,4-dimethyl-1-(3-phenylpropyl)piperidin-4-yl]benzamide](/img/structure/B12544155.png)
